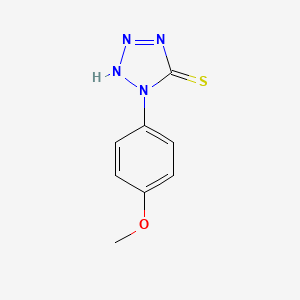

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFALKIBIWOKBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351289 | |

| Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-76-2 | |

| Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its structural characteristics, synthesis, physicochemical properties, and chemical reactivity. The narrative emphasizes the causality behind its versatile applications, particularly its role as a bioisostere in drug design. This document is structured to serve as a foundational resource, integrating detailed experimental protocols and data-driven insights to support advanced research and development endeavors.

Molecular Structure and Isomerism

This compound (CAS No: 13980-76-2) is a substituted tetrazole with a molecular formula of C₈H₈N₄OS and a molecular weight of 208.24 g/mol .[1] Its structure is defined by a central tetrazole ring, substituted at the N1 position with a 4-methoxyphenyl group and at the C5 position with a sulfur-containing functional group.

A critical feature of this molecule is its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, and understanding this phenomenon is paramount to predicting the compound's reactivity and biological interactions.

-

Thione-Thiol Tautomerism: The most significant equilibrium for this compound is between the thiol (-SH) and thione (=S) forms. The thiol form is named this compound, while the thione form is 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In many contexts, the thione form is thermodynamically more stable.[2][3]

-

1H/2H Tautomerism: A second, less discussed but still relevant, tautomerism involves the proton on the tetrazole ring shifting from the N1 position to the N2 position.[4][5][6] However, with the N1 position already substituted by the methoxyphenyl group, this type of isomerism is blocked.

The interplay of these forms dictates the molecule's nucleophilic and acidic character, which is fundamental to its chemical behavior.

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound is a well-established cyclization reaction. The causality is clear: the highly nucleophilic azide anion attacks the electrophilic carbon of the isothiocyanate, initiating a cascade that results in the stable heterocyclic tetrazole ring.

Protocol 1: Synthesis from 4-Methoxyphenyl Isothiocyanate

This procedure is adapted from the general synthesis of 1-substituted tetrazole-5-thiones.[7]

Objective: To synthesize 1-(4-methoxyphenyl)-1H-tetrazole-5-thione, the stable tautomer of the title compound.

Materials:

-

4-Methoxyphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in anhydrous DMF.

-

Azide Addition: Carefully add sodium azide (1.1 eq) to the solution in portions. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and safety measures.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Precipitation: Acidify the aqueous mixture by slowly adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data

The structural identity of the synthesized compound is confirmed through standard spectroscopic methods.

| Property | Data Summary |

| Appearance | White to off-white crystalline powder.[1] |

| Purity (Typical) | ≥ 98% (by HPLC).[1] |

| ¹H NMR (DMSO-d₆) | Expected signals: δ ~14.0-15.0 ppm (broad s, 1H, N-H/S-H, tautomer dependent), δ ~7.5-7.7 ppm (d, 2H, Ar-H), δ ~7.0-7.2 ppm (d, 2H, Ar-H), δ ~3.8 ppm (s, 3H, -OCH₃). These are estimations based on similar structures.[8] |

| ¹³C NMR (DMSO-d₆) | Expected signals: δ ~160-165 ppm (C=S), δ ~159 ppm (Ar-C-O), δ ~127 ppm (Ar-CH), δ ~125 ppm (Ar-C), δ ~115 ppm (Ar-CH), δ ~56 ppm (-OCH₃). These are estimations based on similar structures.[8] |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1610 (Ar C=C), ~1500-1550 (C=N, N=N of tetrazole ring), ~1250 (C-O stretch), ~1100-1200 (C=S, thione form). The S-H stretch (thiol form) around 2550 cm⁻¹ is typically weak.[2][9] |

| Mass Spec (EI) | Expected molecular ion [M]⁺ peak at m/z = 208. Fragmentation may involve loss of N₂, CH₃, or the methoxyphenyl group.[10] |

Chemical Reactivity and Protocols

The reactivity of this compound is dominated by the nucleophilicity of the sulfur and tetrazole nitrogen atoms, making alkylation a cornerstone reaction for generating diverse derivatives.

Reactivity Pillar: N- vs. S-Alkylation

The alkylation of tetrazole-5-thiols is a classic example of competitive regioselectivity. The reaction of the ambident nucleophile (the deprotonated thione/thiolate) with an electrophile (e.g., an alkyl halide) can yield either S-alkylated or N-alkylated products.[11][12]

-

S-Alkylation: Generally favored under neutral or mildly basic conditions, leading to 5-(alkylthio)-1-(4-methoxyphenyl)-1H-tetrazole.

-

N-Alkylation: Can occur on the N2 or N4 positions of the ring, often favored under stronger basic conditions or with specific catalysts. The N4 position is part of the thione tautomer.

The choice of base, solvent, and electrophile are critical experimental variables that allow a scientist to steer the reaction toward the desired regioisomer.[12][13]

Caption: Regioselectivity in the alkylation of the title compound.

Protocol 2: S-Alkylation with an Alkyl Halide

This protocol outlines a general method for the selective S-alkylation.

Objective: To synthesize a 5-(alkylthio)-1-(4-methoxyphenyl)-1H-tetrazole derivative.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.2 eq)

-

Anhydrous acetone or acetonitrile

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound in anhydrous acetone.

-

Base Addition: Add potassium carbonate to the solution and stir the resulting suspension for 20-30 minutes at room temperature. This step generates the thiolate anion in situ.

-

Electrophile Addition: Add the alkyl halide dropwise to the suspension.

-

Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter off the inorganic salts (K₂CO₃ and KX).

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure S-alkylated product.

Applications in Drug Development and Materials Science

The unique chemical properties of this compound and its derivatives make them valuable scaffolds in several scientific fields.

-

Medicinal Chemistry: The tetrazole ring is a highly successful bioisostere for the carboxylic acid group.[14][15] Replacing a carboxylic acid with a 5-thiol-tetrazole can enhance a drug candidate's properties by:

-

Increasing Lipophilicity: Improving the ability to cross cell membranes.

-

Enhancing Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

-

Modulating Acidity: The pKa of the tetrazole N-H is comparable to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.[6] Derivatives of the core structure have been investigated for a range of therapeutic applications, with amine analogs showing potent and selective antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis.[16][17] Other 5-thio-substituted tetrazole derivatives have shown promise as antibacterial and antifungal agents.[18]

-

-

Coordination Chemistry & Materials Science: The thiol group and multiple nitrogen atoms make the molecule an excellent chelating ligand for various metal ions.[1] This property is exploited in:

-

Catalysis: Forming stable metal complexes that can act as catalysts in organic synthesis.

-

Sensors: Designing analytical reagents for the detection and quantification of metal ions.[1]

-

Metal-Organic Frameworks (MOFs): Serving as an organic linker to create porous materials for applications in gas storage and separation.[1]

-

-

Agrochemicals: The scaffold is used as an intermediate in the formulation of novel agrochemicals for pest control and plant growth regulation.[1]

Conclusion

This compound is a multifaceted chemical entity whose properties are governed by the nuanced interplay of its tetrazole core and thione-thiol functional group. Its straightforward synthesis, predictable reactivity, and proven utility as a carboxylic acid bioisostere solidify its importance as a building block in modern drug discovery. Furthermore, its capacity for metal coordination opens avenues in materials science and catalysis. This guide has provided the foundational chemical principles, validated protocols, and contextual applications necessary for researchers to effectively harness the potential of this versatile compound.

References

A complete list of sources cited within this document is provided below for verification and further reading.

[7] Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol. [1] Chem-Impex. 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole. [4] Benchchem. Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide. [14] Benchchem. Applications of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its Analogs in Medicinal Chemistry. [19] Sigma-Aldrich. 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97 52431-78-4. [11] ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. [16] ResearchGate. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents | Request PDF. [17] PubMed. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. [8] Royal Society of Chemistry. Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. [12] Benchchem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. [2] NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. [20] Pharmaffiliates. 13980-76-2| Chemical Name : this compound. [5] ResearchGate. 1H / 2H tautomerism of tetrazoles and some examples of substituted... [21] PubMed. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. [13] RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [22] ResearchGate. Tautomeric forms of tetrazole. | Download Scientific Diagram. [23] Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. [15] Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [24] SciSpace. Infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole. [9] Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [10] NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. [18] NIH National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. [3] JOCPR. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [6] MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [25] International Journal of Pharmaceutical Research. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. growingscience.com [growingscience.com]

- 10. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97 52431-78-4 [sigmaaldrich.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. scispace.com [scispace.com]

- 25. pnrjournal.com [pnrjournal.com]

An In-Depth Technical Guide to 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

CAS Number: 13980-76-2

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, provides a robust, step-by-step synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the current understanding of its biological activities and potential applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction

This compound, also known as 5-Mercapto-1-(4-methoxyphenyl)-1H-tetrazole, is a substituted tetrazole derivative that has garnered interest in medicinal chemistry and materials science.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates. The presence of the thiol group provides a reactive handle for further chemical modifications and imparts unique coordination properties, making it a valuable ligand in coordination chemistry.[1] The methoxyphenyl substituent can influence the electronic properties and biological activity of the molecule. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its synthesis, characterization, and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various research contexts.

| Property | Value | Reference |

| CAS Number | 13980-76-2 | [1][2] |

| Molecular Formula | C₈H₈N₄OS | [1] |

| Molecular Weight | 208.24 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the cycloaddition reaction of 4-methoxyphenyl isothiocyanate with an azide source. This method is a well-established procedure for the synthesis of 1-substituted-1H-tetrazole-5-thiols.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established general methods for the synthesis of 1-substituted tetrazole-5-thiones.[1]

Materials:

-

4-Methoxyphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Pyridine

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Buchner funnel and filter paper

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenyl isothiocyanate (1.0 equivalent) in pyridine.

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.1 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the reaction mixture slowly into a beaker containing crushed ice.

-

Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A white to off-white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature.

Expected Yield: 76-97%[1]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group and the methoxy protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 7-8 ppm), characteristic of a para-substituted benzene ring. The methoxy protons will appear as a singlet further upfield (around 3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the tetrazole ring, the aromatic ring, and the methoxy group. The carbon of the thione group (C=S) is expected to be in the downfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:

-

N-H stretching: A broad band in the region of 3100-3000 cm⁻¹ may be observed due to the thiol-thione tautomerism.

-

C=N stretching: Bands in the 1600-1500 cm⁻¹ region corresponding to the tetrazole ring.

-

C=S stretching: A band around 1300-1100 cm⁻¹ characteristic of the thione group.

-

C-O stretching: A strong band for the methoxy group ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 208 or 209, respectively.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines should be strictly adhered to when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Sodium Azide: Exercise extreme caution when using sodium azide. It is acutely toxic if swallowed or if it comes into contact with skin. It can also form highly toxic and explosive hydrazoic acid upon contact with acid. Avoid generating dust.

-

Flammability: The product is a flammable solid. Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications and Biological Activity

The unique structural features of this compound make it a compound of interest in several areas of research, particularly in drug discovery and development.

Pharmaceutical and Agrochemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] The thiol group can be readily alkylated or otherwise modified to introduce a variety of substituents, allowing for the generation of diverse chemical libraries for screening.

Potential Biological Activities

While specific biological activity data for this compound is limited in publicly available literature, derivatives of this and similar structures have shown promising biological activities:

-

Antitubercular Activity: Halogenated regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[4] This suggests that the 1-(4-methoxyphenyl)-tetrazole scaffold could be a promising starting point for the development of new antitubercular agents.

-

Antibacterial Activity: Various 1-phenyl-1H-tetrazole-5-thiol derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing notable efficacy.[2]

-

Enzyme Inhibition: The tetrazole ring's ability to mimic a carboxylic acid suggests that derivatives of this compound could be investigated as potential enzyme inhibitors. For example, some tetrazole derivatives have been explored as inhibitors of enzymes like S-nitrosoglutathione reductase (GSNOR).[5]

Coordination Chemistry

The thiol group in this compound makes it an excellent ligand for the formation of coordination complexes with various metal ions. These complexes can have interesting structural properties and may exhibit catalytic or biological activities.[2]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined synthesis and a range of potential applications. Its structural features, including the bioisosteric tetrazole ring and the reactive thiol group, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a solid foundation for researchers to safely synthesize, characterize, and explore the potential of this compound in their respective fields. Further research into the specific biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Pharmaffiliates. This compound. Available from: [Link]

- Google Patents. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.

-

PubMed. Development of (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers as a new class of selective antitubercular agents. Available from: [Link]

-

ResearchGate. Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available from: [Link]

-

PubMed. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Available from: [Link]

-

ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Available from: [Link]

-

The Royal Society of Chemistry. Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information. Available from: [Link]

-

NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. Available from: [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

1-(4-methoxyphenyl)-1H-tetrazole-5-thiol molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

This guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with data from analogous structures to offer field-proven insights into this important heterocyclic scaffold. We will delve into the critical aspect of tautomerism, predict spectroscopic signatures, and provide a robust framework for its synthesis and characterization.

Tetrazoles are a unique class of nitrogen-rich five-membered heterocycles that have garnered significant interest in medicinal chemistry.[1][2][3] Their utility stems primarily from their role as a bioisostere of the carboxylic acid group.[4][5] The tetrazole ring offers a similar acidic pKa (approximately 4.9 for the parent tetrazole) and planar geometry to a carboxylate, but with enhanced metabolic stability and lipophilicity, which can improve bioavailability and other pharmacokinetic properties of a drug candidate.[1][2]

The 1,5-disubstituted pattern, as seen in this compound, provides a versatile scaffold for developing novel therapeutic agents.[4] Derivatives of 1-aryl-tetrazoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][4][6][7] The subject of this guide, with its methoxyphenyl group at the N1 position and a thiol at C5, represents a key building block for exploring structure-activity relationships (SAR) in drug discovery programs.[4]

Synthesis and Mechanistic Considerations

The synthesis of 1,5-disubstituted tetrazoles is well-established, most commonly proceeding through a [3+2] cycloaddition reaction.[2] For the target compound, the most direct and efficient route involves the reaction of 4-methoxyphenyl isothiocyanate with an azide salt, such as sodium azide. This reaction forms the thione tautomer as the primary product.

The causality behind this choice of reactants is rooted in their electronic properties. The isothiocyanate group (-N=C=S) possesses a highly electrophilic central carbon atom, which is susceptible to nucleophilic attack by the azide ion (N₃⁻). The subsequent intramolecular cyclization and protonation yield the stable tetrazole ring.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione

This protocol is adapted from established methods for the synthesis of analogous 1-substituted tetrazole-5-thiones.[8]

Objective: To synthesize the thione tautomer of this compound.

Materials:

-

4-Methoxyphenyl isothiocyanate

-

Sodium Azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1M solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in anhydrous DMF.

-

Azide Addition: Cautiously add sodium azide (1.1 equivalents) to the solution in portions. Causality: Using a slight excess of sodium azide ensures the complete consumption of the starting isothiocyanate. DMF is an ideal polar aprotic solvent that effectively dissolves both reactants.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold deionized water (5 volumes).

-

Precipitation: Acidify the aqueous solution to a pH of 3-4 by the slow addition of 1M HCl. A solid precipitate should form. Causality: Protonation of the tetrazole-thiolate anion, formed under the reaction conditions, renders the product neutral and insoluble in water, causing it to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

-

Drying: Dry the purified product under a vacuum.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through techniques such as melting point determination, HPLC, and the spectroscopic methods detailed in Section 4.0.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Core Molecular Structure: The Thiol-Thione Tautomerism

A critical feature of 5-mercaptotetrazoles is the existence of a prototropic tautomeric equilibrium between the thiol form (1H-tetrazole-5-thiol) and the thione form (1,2-dihydro-5H-tetrazole-5-thione). This phenomenon is analogous to the well-documented hydroxy-oxo tautomerism seen in the corresponding 5-hydroxytetrazole derivatives.[9]

The predominant tautomer is dictated by environmental factors such as the physical state (solid vs. solution) and solvent polarity. In the solid state and in most solutions, the thione form is generally favored due to its greater thermodynamic stability.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Tautomerism in 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

An In-Depth Technical Guide to the Tautomerism of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol

Abstract

This technical guide provides a comprehensive examination of the thione-thiol tautomerism in this compound, a heterocyclic compound of significant interest in medicinal chemistry. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, reactivity, and biological activity, making its study critical for drug design and development.[1][2] This document synthesizes data from spectroscopic and computational methodologies to offer a detailed understanding of the tautomeric equilibrium. We present validated protocols for experimental characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside a robust framework for quantum chemical calculations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of tetrazole-based compounds.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism is a fundamental concept in organic chemistry where a compound exists as a mixture of two or more readily interconvertible structural isomers.[3] In drug development, understanding the predominant tautomeric form of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][4] The tetrazole ring, in particular, is a widely used bioisostere for the carboxylic acid group in drug design, valued for its metabolic stability and physicochemical properties.[5][6]

The compound this compound is subject to a critical thione-thiol tautomerism. This equilibrium involves the migration of a proton between a nitrogen atom in the tetrazole ring and the exocyclic sulfur atom, leading to two distinct forms: the thione form and the thiol form.[7][8]

Caption: Thione-thiol tautomerism in the title compound.

The relative stability and population of these tautomers are dictated by factors such as the solvent environment, temperature, and pH.[3][9] As the two forms possess different hydrogen bonding capabilities, lipophilicity, and electronic distributions, determining the dominant species is essential for rational drug design. Theoretical studies on related tetrazole-5-thiones have consistently shown that the thione form is the most stable isomer in both the gas phase and in solution.[10][11]

Experimental Characterization of Tautomeric Forms

A multi-spectroscopic approach is necessary to unambiguously characterize the tautomeric equilibrium. Each technique provides complementary information about the molecular structure.

Caption: Workflow for computational tautomer analysis.

Theoretical Framework

The goal of the computational study is to calculate the Gibbs free energy (G) of both the thione and thiol tautomers. The tautomer with the lower free energy will be the more stable and therefore the predominant species at equilibrium. The free energy difference (ΔG) can be used to estimate the equilibrium constant (Keq).

The calculations involve several steps:

-

Geometry Optimization: Finding the lowest energy three-dimensional structure for each tautomer.

-

Frequency Calculation: Confirming that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and obtaining thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Solvation Modeling: Accounting for the effect of the solvent, as this can significantly influence tautomeric stability. [10]The Polarizable Continuum Model (PCM) is a common and effective method.

Protocol for DFT Calculations:

-

Structure Building: Construct the 3D structures of both the thione and thiol tautomers of this compound using molecular modeling software (e.g., GaussView).

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations in the gas phase. A widely used and reliable level of theory for this type of system is B3LYP with the 6-311++G(d,p) basis set. [10][11][12]3. Solvent-Phase Calculation: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a solvation model (e.g., IEF-PCM for DMSO) to obtain the free energies in solution.

-

Data Analysis: Calculate the relative Gibbs free energy (ΔG) between the two tautomers. A negative ΔG for the thione tautomer relative to the thiol indicates the thione is more stable. Compare calculated vibrational frequencies and NMR chemical shifts (using the GIAO method) with experimental data for validation.

Synthesizing the Evidence: A Unified View

| Parameter | Thione Tautomer (Predicted/Observed) | Thiol Tautomer (Predicted/Observed) | Technique |

| ¹H NMR (N-H/S-H) | ~13-16 ppm (Broad singlet) | Not typically observed or < 5 ppm | ¹H NMR |

| ¹³C NMR (C5) | >150 ppm | ~130-145 ppm | ¹³C NMR |

| FTIR (C=S stretch) | ~1290-1325 cm⁻¹ | Absent | FTIR |

| FTIR (S-H stretch) | Absent | ~2550-2600 cm⁻¹ (Weak) | FTIR |

| UV-Vis (λmax) | >300 nm (n→π) | <300 nm (π→π) | UV-Vis |

| Relative Energy (ΔG) | 0 kcal/mol (Reference) | >0 kcal/mol | DFT |

Table 1: Summary of expected spectroscopic and computational data for the thione and thiol tautomers.

The collective evidence from multiple analytical techniques strongly supports the conclusion that this compound exists predominantly in its thione form, both in the solid state and in polar aprotic solvents. Experimental NMR and IR data consistently show the hallmarks of the N-H and C=S groups, while failing to show signals for S-H or an aromatic C-S environment at the C5 position. [7][13][14]UV-Vis spectroscopy confirms the presence of the thiocarbonyl chromophore. [15][16]These experimental findings are corroborated by quantum chemical calculations, which consistently predict a significantly lower Gibbs free energy for the thione tautomer compared to the thiol form. [10][11]

Conclusion and Implications for Drug Design

The comprehensive analysis presented in this guide unequivocally establishes that this compound preferentially exists as the 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione tautomer. This knowledge is critical for drug development professionals. The predominance of the thione form dictates key molecular properties:

-

Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the N-H group) and multiple acceptors (the C=S group and other ring nitrogens). This profile will govern its interactions with protein active sites.

-

Lipophilicity: The more polar thione form will have different solubility and membrane permeability characteristics compared to the hypothetical thiol form.

-

Chemical Stability: The stability of the thione tautomer is crucial for its shelf-life and formulation. The relative lack of the more easily oxidized thiol group may contribute to greater stability. [17] By understanding and confirming the dominant tautomeric structure, scientists can build more accurate pharmacophore models, improve in silico screening predictions, and ultimately design more effective and safer therapeutic agents.

References

- Patsnap Eureka. (2025). Quantum Chemical Approaches to Tautomerization in Molecules.

- Chemical Science. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. RSC Publishing.

- ResearchGate. (2025). Quantum chemical studies on tautomeric equilibria in chlorokojic and azidokojic acids.

- ResearchGate. (2010). Theoretical studies on tautomerism of tetrazole 5-thion.

- Schrödinger. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry.

- arXiv. (2022). A Hybrid Quantum Chemistry-Quantum Computing Workflow for Tautomer Prediction.

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- BenchChem. (2025). Tautomerism in 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: An In-depth Technical Guide.

- Samarra Journal of Pure and Applied Science. (n.d.). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis.

- RSC Publishing. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study.

- ResearchGate. (2025). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

- Elsevier. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies.

- Karpenko, Y. et al. (n.d.). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides.

- ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

- Shodhganga. (n.d.). Chapter 3: Thiotetrazoles.

- ChemicalBook. (n.d.). 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum.

- MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.

- PubMed. (2013). Theoretical studies on the tautomerism of tetrazole selenone.

- ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.

- ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- PubMed. (n.d.). Theoretical Studies on the Tautomerism and Intramolecular Hydrogen Shifts of 5-amino-tetrazole in the Gas Phase.

- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

- South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?.

- PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.

- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.

- ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.

- NIH. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes.

- PubMed. (2014). Theoretical study on the tautomerization of 1,5-diaminotetrazole (DAT).

- Semantic Scholar. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.

- NIH. (n.d.). What impact does tautomerism have on drug discovery and development?.

- NIH. (n.d.). Tetrazoles via Multicomponent Reactions.

- ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.

- BenchChem. (2025). 1-(4-methoxyphenyl)-1H-tetraazol-5-ol: Properties, Synthesis, and Biological Potential.

- ResearchGate. (n.d.). Tautomeric forms of tetrazole.

- ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles.

- PubMed. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives.

- Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs.

- ResearchGate. (n.d.). Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule: Experimental and Theoretical insights.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sjpas.com [sjpas.com]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Theoretical studies on the tautomerism of tetrazole selenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. ias.ac.in [ias.ac.in]

The Ascendancy of the Tetrazole Thiol: A Bioisosteric Journey from Carboxylic Acids in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Bioisosterism

In the intricate chess game of drug design, the ability to strategically modify a lead compound to enhance its therapeutic index is paramount. Among the myriad of tactics employed by medicinal chemists, bioisosteric replacement stands out as a particularly powerful and elegant maneuver. This approach, rooted in the principle of substituting a functional group with another that possesses similar physicochemical and steric properties, allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved efficacy, enhanced safety, and a more favorable pharmacokinetic (PK) profile.[1]

This guide delves into a classic yet continually evolving bioisosteric relationship: the replacement of the ubiquitous carboxylic acid moiety with the 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol group. While carboxylic acids are integral to the pharmacophores of countless drugs, their inherent properties can present significant challenges, including rapid metabolism, potential for toxicity through reactive metabolite formation, and suboptimal membrane permeability.[2] The tetrazole ring, particularly when functionalized as a thiol, has emerged as a compelling surrogate, offering a unique constellation of properties that can circumvent these liabilities.[3][4] Through a detailed exploration of the underlying principles, synthetic methodologies, and a rigorous framework for experimental validation, this document aims to equip the discerning researcher with the knowledge to harness the full potential of this bioisosteric transformation.

The Rationale: Deconstructing the Carboxylic Acid and its Tetrazole Thiol Mimic

The foundation of the bioisosteric relationship between a carboxylic acid and a 1-substituted-1H-tetrazole-5-thiol lies in their shared ability to act as proton donors at physiological pH. However, the nuanced differences in their electronic structure, lipophilicity, and metabolic fate are what make this substitution a compelling strategy in drug optimization.

A Tale of Two Acidities: pKa and Ionization

Both carboxylic acids and 5-substituted-1H-tetrazoles are acidic, with pKa values typically falling within a similar range, ensuring that both exist predominantly in their ionized forms at physiological pH (~7.4).[5][6] This shared anionic character is crucial for mimicking the ionic interactions that are often vital for a drug's binding to its biological target.

-

Carboxylic Acids: Generally exhibit pKa values in the range of 4.0 to 5.0.[5]

-

5-Substituted Tetrazoles: Typically have pKa values between 4.5 and 5.1.[5]

The negative charge in the carboxylate anion is delocalized over two oxygen atoms, whereas in the tetrazolate anion, it is distributed over the four nitrogen atoms of the aromatic ring. This more extensive charge delocalization in the tetrazole can subtly influence its interaction with biological targets and its solvation properties.[5]

Navigating the Lipid Bilayer: Lipophilicity and Permeability

A key differentiator between the two bioisosteres is their lipophilicity. The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[5] This increased lipophilicity can, in theory, enhance a drug's ability to traverse cellular membranes, potentially leading to improved oral absorption and bioavailability.[4] However, it is crucial to note that increased lipophilicity does not always directly translate to enhanced permeability. The tetrazole's capacity for strong hydrogen bonding can lead to a significant desolvation penalty, which can counteract the benefits of higher lipophilicity.[6][7]

Dodging the Metabolic Bullet: Enhanced Stability

Perhaps the most significant advantage of the tetrazole bioisostere is its enhanced metabolic stability.[3][8] Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid systemic clearance and, in some cases, the formation of reactive acyl glucuronide metabolites associated with toxicity.[2] The tetrazole ring is generally resistant to these metabolic pathways, offering a more stable alternative that can lead to a longer in vivo half-life and a reduced risk of reactive metabolite formation.[1]

Synthesis of this compound: A Practical Approach

The synthesis of the target tetrazole thiol can be efficiently achieved through a two-step process starting from the commercially available 4-methoxyphenyl isothiocyanate. This method provides a reliable and scalable route for laboratory preparation.

Synthetic Workflow

The overall synthetic strategy involves the formation of a tetrazole-5-thione intermediate, which can be considered the tautomeric form of the desired tetrazole-5-thiol.

Caption: Synthetic workflow for 1-(4-methoxyphenyl)-1H-tetrazole-5-thione.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thione

This protocol is adapted from established methods for the synthesis of 1-substituted tetrazole-5-thiones.[9]

Materials:

-

4-Methoxyphenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in anhydrous DMF.

-

Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.2 equivalents). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.

-

Extraction: Extract the product into ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(4-methoxyphenyl)-1H-tetrazole-5-thione as a solid.

Comparative Physicochemical and Metabolic Profiling: A Framework for Validation

To rigorously evaluate the bioisosteric replacement, a head-to-head comparison of the physicochemical and metabolic properties of this compound and its carboxylic acid counterpart, 4-methoxybenzoic acid, is essential.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of 4-methoxybenzoic acid and provides a framework for the experimental determination and comparison with this compound.

| Property | 4-Methoxybenzoic Acid | This compound |

| Molecular Formula | C₈H₈O₃ | C₈H₈N₄OS |

| Molecular Weight | 152.15 g/mol | 208.24 g/mol |

| pKa | ~4.47 | Estimated: 4.5 - 5.5 (To be determined experimentally) |

| logP | ~1.97 | Estimated: >2.0 (To be determined experimentally) |

| Metabolic Stability | Susceptible to glucuronidation | Expected to be more stable (To be determined experimentally) |

Experimental Protocols for Validation

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the tetrazole thiol in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water. Dilute with deionized water to a final known concentration.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using an automated titrator or a pH meter with a calibrated electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation of the phases.

-

Partitioning: Dissolve a known amount of the tetrazole thiol in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other relevant species) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Add the tetrazole thiol (at a known concentration) to the reaction mixture. Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11][12]

Caption: Experimental workflow for the validation of the bioisosteric replacement.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of a carboxylic acid with a 1-substituted-1H-tetrazole-5-thiol represents a sophisticated and field-proven strategy for optimizing the ADME and PK properties of drug candidates. The tetrazole moiety offers a compelling combination of similar acidity, increased lipophilicity, and, most notably, enhanced metabolic stability. By understanding the fundamental principles that govern this bioisosteric relationship and by employing rigorous experimental validation, researchers can effectively leverage this powerful tool to design and develop safer and more effective therapeutics. The protocols and frameworks presented in this guide provide a comprehensive roadmap for the synthesis, characterization, and comparative evaluation of this important class of carboxylic acid bioisosteres, empowering the next generation of drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design.[Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(7), 689-694. [Link]

-

Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(7), 689-694. [Link]

-

Zou, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry, 12(2). [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.[Link]

-

The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles.[Link]

-

PatSnap Synapse. (2024). What is the role of bioisosterism in drug design?[Link]

-

ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.[Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes.[Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay.[Link]

-

Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.[Link]

-

while true do;. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.[Link]

-

Graphviz. (2024). DOT Language.[Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial.[Link]

-

Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial.[Link]

-

Graphviz. (2015). Drawing graphs with dot.[Link]

-

MDPI. (2022). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.[Link]

-

Modha, S., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(21), 10775-10826. [Link]

-

MDPI. (2018). Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes.[Link]

-

Fortunato, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549-560. [Link]

-

Wu, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1756-1766. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).[Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi.[Link]

-

Yang, J., et al. (2015). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry, 26(8), 1577-1584. [Link]

-

Chemdad. (n.d.). 1-Phenyltetrazole-5-thiol Analytical Chemistry.[Link]

-

ResearchGate. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol.[Link]

Sources

- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. drughunter.com [drughunter.com]

- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Discovery and history of 1-aryl-tetrazole-5-thiol compounds

An In-depth Technical Guide to the Discovery and History of 1-Aryl-Tetrazole-5-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-tetrazole-5-thiol scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and versatile biological activity. This guide provides a comprehensive exploration of the discovery and historical development of these fascinating compounds. We will delve into the seminal moments of their initial synthesis, trace the evolution of their synthetic methodologies, and examine their profound impact on drug discovery, culminating in a discussion of their contemporary applications and future potential. This document is intended to serve as a valuable resource for both seasoned researchers and newcomers to the field, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of this important class of molecules.

Table of Contents

-

Introduction: The Emergence of a Privileged Scaffold

-

The Dawn of Tetrazole Chemistry: A Historical Perspective

-

The First Synthesis: A Serendipitous Discovery

-

Early Pioneers and Their Contributions

-

-

Evolution of Synthetic Methodologies: A Journey of Innovation

-

Classical Approaches: The Use of Hazardous Reagents

-

Modern, Greener Alternatives

-

A Comparative Analysis of Synthetic Routes

-

-

The Role of 1-Aryl-Tetrazole-5-thiols in Drug Discovery

-

As a Bioisostere for Carboxylic Acids

-

Key Therapeutic Areas and Drug Candidates

-

-

Experimental Protocols: A Practical Guide

-

General Synthesis of 1-Aryl-Tetrazole-5-thiols

-

-

Future Outlook and Perspectives

-

References

Introduction: The Emergence of a Privileged Scaffold

The tetrazole ring system, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has garnered significant attention in the field of medicinal chemistry. Among its various derivatives, the 1-aryl-tetrazole-5-thiol moiety stands out as a particularly "privileged" scaffold. Its unique electronic and steric properties, coupled with its ability to act as a bioisosteric replacement for carboxylic acids, have led to its incorporation into a wide array of biologically active molecules. This guide will illuminate the path of discovery and the historical milestones that have cemented the importance of 1-aryl-tetrazole-5-thiol compounds in the landscape of modern drug development.

The Dawn of Tetrazole Chemistry: A Historical Perspective

The First Synthesis: A Serendipitous Discovery

The history of tetrazoles dates back to the late 19th century, with the first synthesis of a tetrazole derivative being a landmark event that opened the door to a new class of heterocyclic compounds. While the exact first synthesis of a 1-aryl-tetrazole-5-thiol is a subject of historical chemical literature, the foundational work on tetrazoles was laid by the Swedish chemist, Jöns Jacob Berzelius, who first synthesized cyanogen azide, a precursor to tetrazoles, in 1825. However, it was not until 1885 that the first tetrazole derivative, 1-phenyl-1H-tetrazole, was synthesized by the German chemist, Adolf Pinner. This pioneering work set the stage for the exploration of a vast chemical space of tetrazole-containing molecules.

Early Pioneers and Their Contributions

Following Pinner's discovery, numerous chemists began to explore the synthesis and reactivity of tetrazoles. The early 20th century saw a surge in research in this area, with notable contributions from chemists who developed various synthetic routes to access a diverse range of tetrazole derivatives. These early explorations were often characterized by the use of harsh and hazardous reagents, such as hydrazoic acid and its salts, which, while effective, posed significant safety risks. Despite these challenges, the foundational work of these early pioneers was instrumental in establishing the fundamental chemistry of tetrazoles and paving the way for future innovations.

Evolution of Synthetic Methodologies: A Journey of Innovation

The synthetic routes to 1-aryl-tetrazole-5-thiols have undergone a remarkable evolution, driven by the dual needs for improved efficiency and enhanced safety.

Classical Approaches: The Use of Hazardous Reagents

The traditional and most widely employed method for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the reaction of an isothiocyanate with an azide, typically sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF). This method, while versatile, is fraught with safety concerns due to the use of highly toxic and potentially explosive hydrazoic acid, which is formed in situ.

DOT Diagram of the Classical Synthesis:

Caption: Classical synthesis of 1-aryl-tetrazole-5-thiols.

Modern, Greener Alternatives

In recent years, a significant focus has been placed on developing safer and more environmentally friendly synthetic methods. One such approach involves the use of ceric ammonium nitrate (CAN) as a catalyst for the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazole-5-thiols from primary amines, carbon disulfide, and sodium azide in water. This method avoids the use of hazardous organic solvents and offers a more sustainable alternative to the classical approach.

Another innovative and safer method utilizes polymer-bound triazene as a source of the azide group, which circumvents the need for hydrazoic acid. This solid-phase synthesis approach also facilitates product purification, making it an attractive option for high-throughput synthesis and library generation.

DOT Diagram of a Modern Synthetic Workflow:

Caption: A modern, greener one-pot synthesis approach.

A Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Advantages | Disadvantages |

| Classical | Aryl isothiocyanate, Sodium azide | DMF | High yield, Versatile | Use of hazardous reagents, Safety concerns |

| CAN-Catalyzed | Primary amine, CS2, Sodium azide | Water | Environmentally friendly, One-pot | Limited substrate scope |

| Polymer-Bound | Aryl isothiocyanate, Polymer-bound triazene | Organic Solvent | Safer, Easy purification | Higher cost of reagents |

The Role of 1-Aryl-Tetrazole-5-thiols in Drug Discovery

As a Bioisostere for Carboxylic Acids

One of the most significant contributions of the 1-aryl-tetrazole-5-thiol moiety to medicinal chemistry is its role as a bioisosteric replacement for the carboxylic acid group. The tetrazole ring has a pKa that is comparable to that of a carboxylic acid, allowing it to exist in its anionic form at physiological pH. This enables it to mimic the interactions of a carboxylate group with biological targets, such as enzymes and receptors. However, the tetrazole ring is more metabolically stable and can offer improved pharmacokinetic properties, such as enhanced oral bioavailability.

Key Therapeutic Areas and Drug Candidates

The 1-aryl-tetrazole-5-thiol scaffold is present in a number of marketed drugs and clinical candidates across various therapeutic areas.

-

Cefazolin: A first-generation cephalosporin antibiotic that contains a tetrazole-thiomethyl side chain. It is used to treat a wide variety of bacterial infections.

-

Valsartan: An angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. The tetrazole group in valsartan is a key contributor to its high affinity for the AT1 receptor.

Experimental Protocols: A Practical Guide

General Synthesis of 1-Aryl-Tetrazole-5-thiols via the Classical Method

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Aryl isothiocyanate (1.0 eq)

-

Sodium azide (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of aryl isothiocyanate (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture to pH 2-3 with 1M HCl. A precipitate will form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to afford the desired 1-aryl-tetrazole-5-thiol.

Future Outlook and Perspectives

The journey of 1-aryl-tetrazole-5-thiol compounds, from their initial discovery to their current status as a privileged scaffold in medicinal chemistry, is a testament to the power of chemical innovation. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the unique properties of this remarkable class of compounds will undoubtedly continue to be exploited in the design of the next generation of medicines. The development of even more efficient, safer, and sustainable synthetic methodologies will further expand the accessibility and utility of these versatile building blocks, ensuring their enduring legacy in the field of drug discovery.

References

-

Title: A new route to 1-substituted-1H-1,2,3,4-tetrazole-5-thiols Source: ScienceDirect URL: [Link]

-

Title: One-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazole-5-thiols Source: Taylor & Francis Online URL: [Link]

-

Title: Ceric ammonium nitrate catalyzed one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazole-5-thiols in water Source: SpringerLink URL: [Link]

-

Title: A new and safe method for the synthesis of 1-substituted tetrazole-5-thiols Source: ScienceDirect URL: [Link]

-

Title: The Tetrazole Ring as a Bioisostere in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Preliminary Biological Screening of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of the novel synthetic compound, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol. The tetrazole moiety is a well-established pharmacophore known to impart a wide range of biological activities.[1] This document outlines a structured, multi-pronged screening approach to elucidate the potential therapeutic value of this specific derivative, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts. We delve into the causal logic behind experimental choices, presenting not just the "how" but the "why," to empower researchers in their quest for novel therapeutic agents.